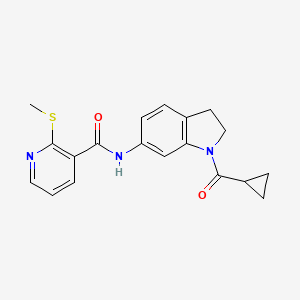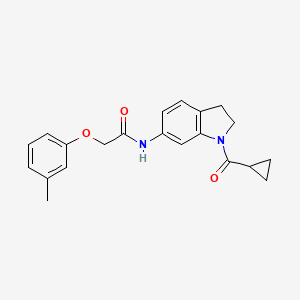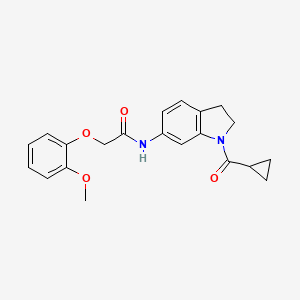
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide, also known as N-Ac-DHI-PB, is an indole-based compound that is widely used in various scientific research applications. It is a synthetic derivative of the natural indole alkaloid, ibogaine, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is widely used in scientific research applications, such as drug development, drug discovery, and drug metabolism studies. It is also used to study the biochemical and physiological effects of ibogaine and other indole-based compounds. Additionally, it is used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drug interactions.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is not fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin. Additionally, it has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, voltage-gated potassium channels, and voltage-gated sodium channels.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-addictive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various hormones, including cortisol, oxytocin, and vasopressin.
Advantages and Limitations for Lab Experiments
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly stable compound, which makes it well-suited for long-term storage. Additionally, it is relatively easy to synthesize, and the synthetic process is well-documented. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use.
Future Directions
There are a variety of potential future directions for research involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development, drug discovery, and drug metabolism studies. Finally, further research could be conducted into its potential use as an agonist of the serotonin 5-HT2A receptor and its potential therapeutic applications.
Synthesis Methods
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide can be synthesized from ibogaine using a three-step process. In the first step, ibogaine is reacted with acetic anhydride and sodium acetate in the presence of a base such as pyridine or sodium hydroxide to form the acetylated ibogaine. In the second step, the acetylated ibogaine is reacted with dihydroindole (DHI) in the presence of a base such as pyridine or sodium hydroxide to form N-Ac-DHI. In the third step, the N-Ac-DHI is reacted with 4-phenylbutanamide in the presence of a base such as pyridine or sodium hydroxide to form the final product, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














